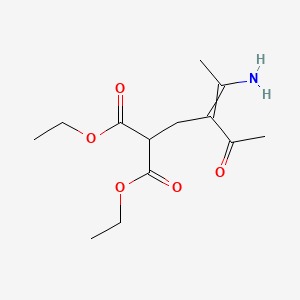
Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate is an organic compound with a complex structure that includes both ester and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. This enolate ion then reacts with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, would be tailored to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine for forming oximes and hydrazine for forming hydrazones.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and strong bases like sodium ethoxide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydroxylamine forms oximes, while reduction with LiAlH4 forms alcohols.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate exerts its effects involves its functional groups. The ester groups can undergo hydrolysis, while the amine group can participate in nucleophilic substitution reactions. These reactions can lead to the formation of various intermediates and products, depending on the conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in alkylation reactions.
Diethyl 2,2-diallylmalonate: Another ester with similar structural features.
Uniqueness
Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate is unique due to the presence of both ester and amine functional groups, which allows it to participate in a wider range of chemical reactions compared to simpler esters like diethyl malonate .
Eigenschaften
CAS-Nummer |
113618-91-0 |
|---|---|
Molekularformel |
C13H21NO5 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
diethyl 2-(2-acetyl-3-aminobut-2-enyl)propanedioate |
InChI |
InChI=1S/C13H21NO5/c1-5-18-12(16)11(13(17)19-6-2)7-10(8(3)14)9(4)15/h11H,5-7,14H2,1-4H3 |
InChI-Schlüssel |
ZLQWHRDZYBBMSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(=C(C)N)C(=O)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


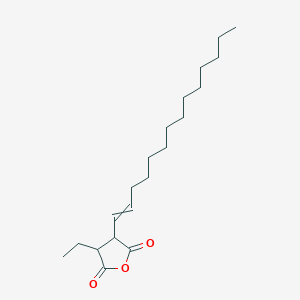

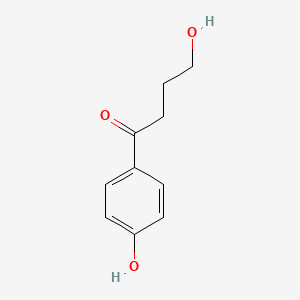
![5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14306179.png)
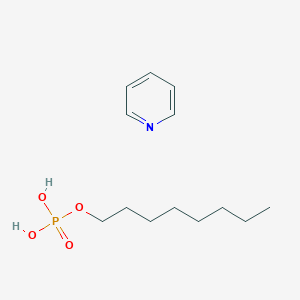

![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)
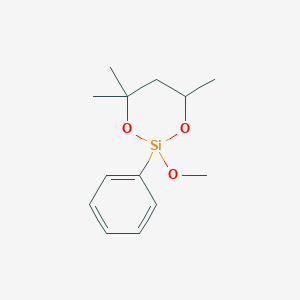

![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)
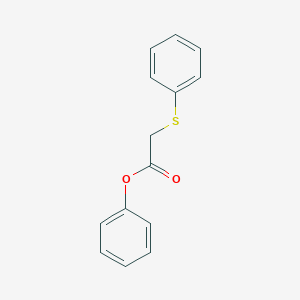

silane](/img/structure/B14306216.png)

